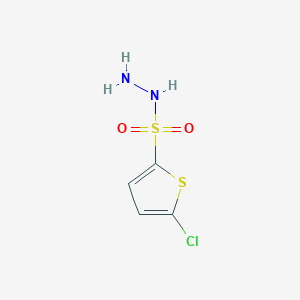

5-Chlorothiophene-2-sulfonohydrazide

Descripción

5-Chlorothiophene-2-sulfonohydrazide (CAS No. 78380-28-6) is a heterocyclic organic compound with the molecular formula C₄H₅ClN₂O₂S₂ and a molecular weight of 212.68 g/mol . Structurally, it features a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonohydrazide (-SO₂-NH-NH₂) group at the 2-position. This functional group combination renders the compound highly reactive in nucleophilic and coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its applications span drug discovery, polymer chemistry, and materials science, where it serves as a precursor for sulfonamide derivatives and metal-organic frameworks.

Propiedades

IUPAC Name |

5-chlorothiophene-2-sulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S2/c5-3-1-2-4(10-3)11(8,9)7-6/h1-2,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSLQYNHYOIDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361301 | |

| Record name | 5-chlorothiophene-2-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78380-28-6 | |

| Record name | 5-chlorothiophene-2-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 5-Chlorothiophene-2-sulfonohydrazide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonohydrazide product. The general reaction scheme is as follows:

5-Chlorothiophene-2-sulfonyl chloride+Hydrazine hydrate→this compound+By-products

The reaction is usually conducted in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to prevent side reactions .

Análisis De Reacciones Químicas

5-Chlorothiophene-2-sulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from 5-Chlorothiophene-2-sulfonohydrazide. For instance, a derivative known as 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine has demonstrated strong antiproliferative effects against hepatocellular carcinoma (HCC) cells. This compound was found to induce apoptosis through a mitochondria-mediated pathway, inhibiting cell proliferation, migration, and invasion .

Table 1: Summary of Anticancer Studies Involving this compound Derivatives

1.2 Inhibition of Quorum Sensing in Bacteria

Another promising application is the use of this compound in inhibiting quorum sensing in Gram-negative bacteria. This property is crucial for developing new antibacterial agents that can disrupt bacterial communication and virulence .

Agricultural Applications

2.1 Plant Protection

Compounds related to thiophenes, including derivatives of this compound, have been explored for their ability to protect plants from pathogens. Research has indicated that certain thiophene derivatives can be effective against fungal pathogens, providing a basis for developing new agrochemicals .

Synthesis and Characterization

The synthesis of this compound typically involves reactions that introduce the sulfonyl hydrazide functional group into the thiophene structure. For example, the preparation of related sulfonyl chlorides has been documented, which can serve as intermediates in synthesizing various derivatives .

Case Studies

Case Study 1: Anticancer Agent Development

A study published in Frontiers in Chemistry reported on the synthesis of several sulfonate tetrandrine derivatives, including those based on this compound. These compounds were evaluated for their anticancer activity against multiple HCC cell lines, showing promising results that warrant further investigation for clinical applications .

Case Study 2: Agricultural Efficacy

In agricultural research, derivatives of thiophenes have been tested for their antifungal properties. One study demonstrated that these compounds could effectively reduce fungal infections in crops, suggesting their potential as safe and effective plant protection agents .

Mecanismo De Acción

The mechanism of action of 5-Chlorothiophene-2-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonohydrazide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This property makes it a valuable scaffold in the design of enzyme inhibitors for therapeutic purposes .

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogs

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| This compound | 78380-28-6 | C₄H₅ClN₂O₂S₂ | 212.68 | Sulfonohydrazide, Chlorothiophene |

| 5-Methylbenzo[b]thiophene-2-carbaldehyde | 27035-41-2 | C₁₀H₈OS | 176.24 | Aldehyde, Benzothiophene, Methyl |

| 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride | 859491-07-9 | C₇H₉ClNO₃S₂ | 254.72 | Sulfonyl chloride, Acetamidomethyl |

This compound

- Reactivity: The sulfonohydrazide group (-SO₂-NH-NH₂) enables nucleophilic substitution and coupling reactions, particularly in the formation of sulfonamides and hydrazones. The chlorine atom enhances electrophilic substitution at the thiophene ring .

- Applications : Widely used in synthesizing heterocyclic drug candidates (e.g., antimicrobial and antitumor agents) and as a ligand in coordination chemistry .

5-Methylbenzo[b]thiophene-2-carbaldehyde

- Reactivity : The aldehyde group (-CHO) facilitates condensation reactions (e.g., Schiff base formation), while the methyl and benzothiophene groups improve stability and π-π stacking in materials .

- Applications : Key intermediate in organic electronics and photoluminescent materials due to its planar aromatic structure .

5-(Acetamidomethyl)thiophene-2-sulfonyl chloride

- Reactivity : The sulfonyl chloride (-SO₂Cl) reacts readily with amines to form sulfonamides. The acetamidomethyl (-NHCOCH₃) group introduces hydrogen-bonding capability .

- Applications : Critical in peptide modification and polymer cross-linking for drug delivery systems .

Research Findings and Trends

- Electronic Effects: Thiophene-based compounds (e.g., this compound) exhibit higher electron delocalization than benzothiophene analogs, enhancing their utility in conductive polymers .

- Solubility: The sulfonohydrazide derivative shows superior aqueous solubility compared to sulfonyl chloride analogs, favoring biomedical applications .

- Synthetic Versatility: Studies highlight this compound as a more versatile building block than 5-methylbenzo[b]thiophene-2-carbaldehyde due to its dual functional groups (-SO₂-NH-NH₂ and -Cl) .

Actividad Biológica

5-Chlorothiophene-2-sulfonohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure with a sulfonyl hydrazide substituent. This configuration contributes to its reactivity and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. A notable study found that treatment with this compound reduced inflammation markers in a murine model of arthritis, suggesting a mechanism involving the suppression of NF-κB signaling pathways.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited MIC (Minimum Inhibitory Concentration) values ranging from 32 to 128 µg/mL, indicating moderate antibacterial effects. Its mechanism appears to involve disruption of bacterial cell wall synthesis.

3. Anticancer Properties

In cancer research, this compound has been evaluated for its cytotoxic effects on different cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. A dose-dependent study revealed IC50 values (half-maximal inhibitory concentration) of approximately 10 µM for breast cancer cells, highlighting its potential as a chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators.

- Cell Signaling Modulation : The compound modulates key signaling pathways like MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Case Studies

- Case Study on Anti-inflammatory Effects : A recent study published in the Journal of Medicinal Chemistry demonstrated that administration of this compound in an animal model reduced paw edema by 50% compared to control groups, correlating with decreased levels of pro-inflammatory cytokines .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro assays indicated that treatment with varying concentrations of this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with flow cytometry confirming increased Annexin V positivity .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Murine macrophages | N/A | NF-κB inhibition |

| Antimicrobial | S. aureus | 64 | Cell wall synthesis disruption |

| Anticancer | MCF-7 (breast cancer) | 10 | Apoptosis via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.